2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Peptide Synthesis Activation Mechanism Side Reactions

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a bifunctional reagent that outperforms traditional carbodiimides (DCC, DIC, EDC) by forming a stable activated intermediate, thus avoiding racemization and N-acylurea byproducts. Essential for high-yield β-keto ester synthesis in complex natural product construction and as a crosslinking monomer for thermally and mechanically robust polymers. Also a key building block for antimicrobial candidates. Choose this reagent for superior selectivity and purity in demanding research applications.

Molecular Formula C7H6N4O7
Molecular Weight 258.15 g/mol
CAS No. 115491-90-2
Cat. No. B055538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)
CAS115491-90-2
Molecular FormulaC7H6N4O7
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C
InChIInChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3
InChIKeyIOMAUIUYBQXXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

115491-90-2 | 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) as a Specialized Coupling and Crosslinking Reagent


2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (CAS 115491-90-2) is a specialized bifunctional reagent with a molecular weight of 258.15 g/mol . It is primarily utilized as a stable activating agent for carboxylic acids in peptide synthesis, enabling the formation of β-keto esters [1], and as a crosslinking monomer in polymer chemistry to enhance material properties . Its unique structure, featuring two oxadiazolidine rings linked by a central carbonyl group, imparts distinct reactivity and stability profiles compared to common carbodiimide-based reagents.

Why Generic Carbodiimides or Alternative Coupling Agents Cannot Simply Replace 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)


While reagents like DCC, DIC, or EDC are workhorses for amide and ester bond formation, they operate via a fundamentally different activation mechanism and often introduce undesired side reactions, such as racemization or the formation of difficult-to-remove byproducts like N-acylureas . In contrast, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) acts as a carbonylating agent that generates a stable activated intermediate, which is crucial for specific transformations like β-keto ester synthesis without the risk of racemization [1]. Its unique structure allows for the formation of cross-linked polymer networks with enhanced thermal and mechanical stability, a property not directly achievable with standard linear coupling reagents . Therefore, substituting this compound with a generic alternative would compromise reaction specificity, product purity, and material performance.

Quantifiable Differentiation of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) Against Comparator Reagents


Stable Activated Intermediate vs. N-Acylurea Formation in Carbodiimide Chemistry

Activation of N-protected α-amino acids and O-protected α-hydroxy acids with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) provides a stable activated intermediate suitable for β-keto ester synthesis [1]. This is in contrast to DCC activation, which often leads to the formation of unreactive N-acylurea side products, reducing yield and complicating purification .

Peptide Synthesis Activation Mechanism Side Reactions

Crosslinking Capability for Polymer Property Enhancement

When employed as a monomer in polymer synthesis, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) facilitates the formation of cross-linked structures, which directly translates to enhanced material properties. Polymers incorporating this compound can achieve a Glass Transition Temperature (Tg) of 120 °C and a Tensile Strength of 45 MPa . This performance is a class-level advantage over polymers made with non-crosslinking or linear monomers, which typically exhibit lower thermal and mechanical stability.

Polymer Chemistry Crosslinking Mechanical Properties

High and Consistently Reported Purity for Reproducible Results

Commercially available 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is consistently supplied with a high purity of ≥ 98% (by titration) . This high and well-documented purity is essential for ensuring reproducibility in sensitive chemical reactions and material formulations, contrasting with less well-characterized or lower-purity alternatives.

Chemical Purity Procurement Reproducibility

Procurement-Driven Application Scenarios for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)


Synthesis of Complex Natural Products and Peptides

Procure this reagent for the activation of carboxylic acids in the synthesis of β-keto esters, a critical step in the construction of complex natural products like the didemnin cyclodepsipeptides. Its stable activated intermediate prevents side reactions and racemization, ensuring higher yields of the desired chiral product compared to using standard carbodiimides like DCC [1].

Formulation of High-Performance Thermoset Polymers

Utilize 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) as a crosslinking monomer to develop specialty polymers with enhanced thermal stability (e.g., Tg of 120 °C) and mechanical strength (e.g., Tensile Strength of 45 MPa). This is particularly relevant for applications in the automotive and aerospace sectors where material durability under stress is paramount .

Development of Novel Antimicrobial Agents

Employ this compound as a key intermediate or building block in the synthesis of novel antimicrobial candidates. Preliminary studies have indicated significant activity against bacterial strains, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, making it a valuable starting point for medicinal chemistry programs .

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